

6-Carboxyfluorescein (6-FAM): An In-depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-Carboxy-fluorescein	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is a single isomer derivative of fluorescein, a widely recognized and utilized fluorescent dye.[1] Renowned for its bright green fluorescence, 6-FAM has become an indispensable tool in a vast array of life science research and diagnostic applications. Its utility is rooted in its favorable spectral properties, including a high quantum yield and an excitation maximum that aligns well with the 488 nm spectral line of common argon-ion lasers.

[2] This guide provides a comprehensive technical overview of 6-FAM, detailing its physicochemical properties, common applications, and relevant experimental protocols.

Core Properties of 6-FAM

6-FAM is a water-soluble and reactive dye, making it suitable for labeling a variety of biomolecules.[3][4] Its fluorescence is, however, sensitive to pH, with decreased intensity below pH 7; therefore, it is typically used in buffer systems with a pH range of 7.5 to 8.5.[5][6] Commercially, FAM is often available as a mixture of two isomers, 5-FAM and 6-FAM.[7] While their spectral properties are nearly identical, the single isomer 6-FAM is often preferred for applications requiring high chemical purity and consistent labeling.

Physicochemical and Spectral Properties



The key quantitative properties of 6-FAM are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference(s)
Molar Mass	376.32 g/mol	[7]
Excitation Maximum (λex)	492 - 495 nm	[1][2][7]
Emission Maximum (λem)	517 - 520 nm	[1][5][7]
Extinction Coefficient	>72,000 M ⁻¹ cm ⁻¹ at pH 9	[2]
Fluorescence Quantum Yield	~0.93	[8]
рКа	~6.5	[9]

Applications in Research and Drug Development

The versatility of 6-FAM has led to its widespread adoption in numerous molecular biology and biochemical techniques.

Oligonucleotide Labeling

6-FAM is the most commonly used fluorescent dye for labeling oligonucleotides.[3][5] It can be attached to the 5' or 3' end, or internally within the sequence.[1][5] These labeled oligonucleotides are crucial for a variety of applications:

- Real-Time PCR (qPCR): 6-FAM serves as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[3][4] In these applications, its fluorescence is initially quenched and is released upon hybridization to the target sequence or enzymatic cleavage, allowing for real-time monitoring of DNA amplification.[10]
- Sanger Sequencing: 6-FAM labeled primers are used to generate fluorescently-labeled DNA fragments for automated DNA sequencing.[11][12]
- Fluorescence In Situ Hybridization (FISH): 6-FAM labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.[10]



Protein and Peptide Labeling

Amine-reactive derivatives of 6-FAM, such as N-hydroxysuccinimidyl (NHS) esters, are commonly used to label proteins and peptides at primary amines (e.g., lysine residues and the N-terminus).[13][14] These labeled proteins are valuable for:

- Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.
 [2]
- Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled protein.[2]
- Immunoassays: Developing fluorescently-labeled antibodies for sensitive detection of antigens.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-FAM NHS Ester

This protocol outlines a general procedure for labeling an oligonucleotide containing a primary amine with 6-FAM succinimidyl ester.

Materials:

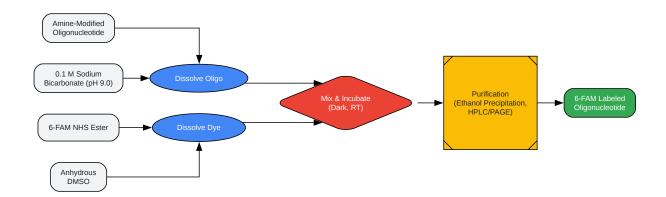
- · Amine-modified oligonucleotide
- 6-FAM NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Ethanol
- 3 M Sodium Chloride
- Nuclease-free water



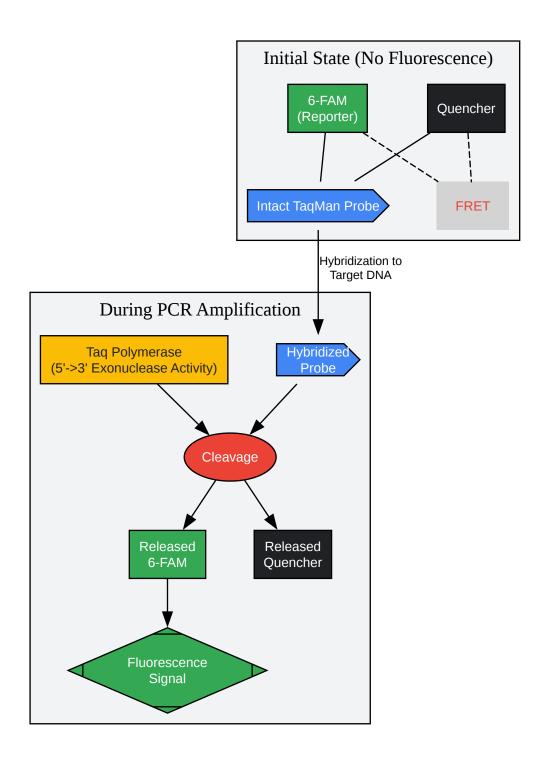
Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 μg/μL.
- Prepare 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
- Labeling Reaction:
 - To the oligonucleotide solution, add a 10-20 fold molar excess of the 6-FAM NHS ester solution.
 - Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Purification of the Labeled Oligonucleotide:
 - Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[11] Mix well and incubate at -20°C for at least 30 minutes.
 [11] Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.[11] Carefully remove the supernatant.
 - Further Purification (Optional): The pellet can be further purified by HPLC or gel electrophoresis to separate the labeled oligonucleotide from unlabeled starting material and free dye.
- Resuspension: Resuspend the purified 6-FAM labeled oligonucleotide in nuclease-free water or a suitable buffer.
- Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 494 nm (for 6-FAM).









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